![molecular formula C29H28N4O2S2 B2611594 3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-00-4](/img/structure/B2611594.png)
3,5-dimethyl-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
The compound contains several structural components including a benzamide, a benzo[d]thiazole, and an indole. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . Benzo[d]thiazole is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds derived from benzo[d]thiazol have been synthesized and evaluated for their antibacterial properties. For example, novel analogs synthesized by Palkar et al. (2017) showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017). Another study by Narayana et al. (2004) explored the antifungal potential of thiazolyl benzamides, indicating the potential of similar compounds in treating fungal infections (Narayana et al., 2004).
Anticancer Research
Several compounds with structural motifs similar to the query compound have been synthesized and tested for their anticancer activities. For instance, derivatives synthesized from indapamide showed proapoptotic activity on melanoma cell lines, suggesting a pathway for developing novel anticancer agents (Yılmaz et al., 2015). Another study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition and analgesic and anti-inflammatory activities, which are important in cancer management (Abu‐Hashem et al., 2020).
Synthetic Methodologies and Chemical Transformations
Research also focuses on developing novel synthetic routes and transformations for such compounds. For example, Nassiri and Milani (2020) described a simple, efficient synthesis of compounds from benzothiazole and ethyl bromocyanoacetate, showcasing the versatility and potential for creating structurally diverse molecules for various applications (Nassiri & Milani, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S2/c1-18-8-9-23-25(15-18)37-29(31-23)32-27(34)17-36-26-16-33(24-7-5-4-6-22(24)26)11-10-30-28(35)21-13-19(2)12-20(3)14-21/h4-9,12-16H,10-11,17H2,1-3H3,(H,30,35)(H,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSWUVTKAQKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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